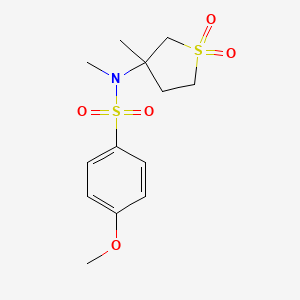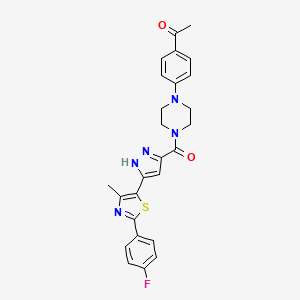
3-(2-bromophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of phenylpropanoic acid, which is a carboxylic acid with the formula C9H10O2 . It belongs to the class of phenylpropanoids and is a white, crystalline solid with a sweet, floral scent at room temperature .
Synthesis Analysis
Phenylpropanoic acid, which could be a precursor to your compound, can be prepared from cinnamic acid by hydrogenation . The bromophenyl and methoxyphenylbutyl groups could potentially be added through further synthetic steps, although the specifics would depend on the exact synthetic route chosen.Aplicaciones Científicas De Investigación
Photodynamic Therapy for Cancer Treatment
A study on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including a compound with bromo and methoxy substituents, showed promising applications in photodynamic therapy (PDT) for cancer treatment. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Novel Carbon-Carbon Bond Formation
Research on the catalytic reactions involving palladium phosphine complexes and zinc metal powder demonstrated the potential for novel carbon-carbon bond formation through nitrile-group transfer from organic nitriles to bromoarenes. This process could be relevant in synthesizing new organic compounds with bromophenyl groups (Luo, Chu, & Cheng, 1998).
Antimicrobial Properties
A study on arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments, including compounds with bromo substituents, revealed their potential antimicrobial properties. The compounds were tested for antibacterial and antifungal activity, suggesting a possible application in developing new antimicrobial agents (Baranovskyi et al., 2018).
Fluorescent ATRP Initiator
The synthesis and analysis of a coumarin-based fluorescent ATRP initiator with bromo and methoxy groups indicated its efficiency in polymerizations of acrylates. Such compounds could be useful in polymer science for initiating atom transfer radical polymerization (ATRP), offering a pathway to synthesize polymers with specific properties (Kulai & Mallet-Ladeira, 2016).
Propiedades
IUPAC Name |
3-(2-bromophenyl)-N-(2-methoxy-2-phenylbutyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrNO2/c1-3-20(24-2,17-10-5-4-6-11-17)15-22-19(23)14-13-16-9-7-8-12-18(16)21/h4-12H,3,13-15H2,1-2H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTECCDYXGVZHDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)CCC1=CC=CC=C1Br)(C2=CC=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 2-(2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2368796.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-chloro-2-methoxybenzamide](/img/structure/B2368797.png)

![N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2368800.png)
![1-[1-(benzyloxy)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone](/img/structure/B2368803.png)
![1-(benzo[d]oxazol-2-yl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2368804.png)




![3-[(Methoxycarbonyl)amino]benzoic acid](/img/structure/B2368814.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2368815.png)
![6-[(2,4-Dichlorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2368816.png)

